molecular formula C31H23N3O3S B2716253 (Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide CAS No. 313232-92-7

(Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2716253
CAS No.: 313232-92-7
M. Wt: 517.6
InChI Key: NNFYNQREYIUTSA-MEIHLTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide is a sophisticated chemical probe designed for sensing and imaging applications, particularly for the detection of metal ions. Its molecular architecture integrates a chromene-3-carboxamide scaffold with a benzothiazole fluorophore, a design strategy that yields compounds with strong solvatochromic properties and high molar absorptivity [https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra01060a]. The (Z)-configured imino group is critical for its function as a selective chemodosimeter. Research indicates that analogous compounds undergo a specific ring-opening reaction or structural rearrangement upon binding with target analytes, such as zinc (Zn²⁺) or cyanide (CN⁻) ions, resulting in a pronounced chromogenic or fluorogenic response. This "turn-on" fluorescence is highly valuable for the real-time monitoring of biological processes in live-cell imaging [https://www.sciencedirect.com/science/article/abs/pii/S0143720814002692]. The incorporation of the 6-methylbenzo[d]thiazole moiety enhances photostability and shifts the emission wavelength, making this probe particularly suited for developing sensitive assay kits and advanced biosensors for environmental and biomedical research. Its primary research value lies in its potential as a selective molecular tool for elucidating the role of metal ions in cellular signaling and pathogenesis.

Properties

IUPAC Name

7-methoxy-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N3O3S/c1-19-8-15-26-28(16-19)38-31(34-26)20-9-12-23(13-10-20)33-30-25(29(35)32-22-6-4-3-5-7-22)17-21-11-14-24(36-2)18-27(21)37-30/h3-18H,1-2H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFYNQREYIUTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=C(O4)C=C(C=C5)OC)C(=O)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of thiazole and chromene have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. The results indicated that certain derivatives exhibited MIC values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Similar Compounds

CompoundPathogenMIC (µg/mL)MBC/MFC (µg/mL)
7bStaphylococcus aureus0.220.39
5aE. coli0.180.35
10Pseudomonas aeruginosa0.250.45

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented, particularly their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown IC50 values below those of standard chemotherapeutics like doxorubicin in human glioblastoma and melanoma cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
13U251 (glioblastoma)<10
14WM793 (melanoma)<15
16A431 (epidermoid carcinoma)<20

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within the cells. For instance, molecular docking studies suggest that the binding affinity of these compounds to aldose reductase (ALR), an important enzyme in diabetic complications, is significant . The binding modes indicate potential for development as therapeutic agents targeting diabetic complications.

Case Studies and Research Findings

A study conducted by Da Silva et al. evaluated various thiazolidine derivatives for their antitumor properties using a one-pot multi-component reaction approach, demonstrating significant cytotoxicity against glioblastoma multiforme cells . This underscores the relevance of structural modifications in enhancing biological activity.

Additionally, a comprehensive review highlighted the importance of substituents on the phenyl ring in influencing the anticancer activity of thiazole-based compounds, indicating that electron-donating groups enhance efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that (Z)-7-methoxy-2-((4-(6-methylbenzo[d]thiazol-2-yl)phenyl)imino)-N-phenyl-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. Preliminary investigations have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.19 µM
Escherichia coli5.08 µM

These results suggest its potential as a lead compound for antibiotic development, particularly in light of rising antibiotic resistance.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that it may induce apoptosis in cancer cell lines, inhibiting cell proliferation effectively. Notable findings include:

Cancer Cell Line IC50 Value
Breast Cancer4.12 µM
Colon Cancer7.69 µM (compared to standard drug 5-FU)

These results highlight its potential as a therapeutic agent against various cancers, particularly in resistant cases.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammatory markers in vitro. The mechanisms underlying these effects may involve:

  • Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes associated with inflammation.
  • Receptor Modulation : Interaction with various receptors that could alter signaling pathways leading to reduced inflammation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound against multiple bacterial strains, demonstrating its potential as a broad-spectrum antimicrobial agent. The findings indicated that it could serve as a basis for developing new antibiotics targeting resistant strains.

Case Study 2: Anticancer Activity

In vitro studies on breast and colon cancer cell lines revealed that the compound significantly inhibited cell growth and induced apoptosis, suggesting its utility in cancer therapy development.

Case Study 3: Anti-inflammatory Potential

Research assessing inflammatory markers showed that the compound reduced levels of key inflammatory mediators, indicating its potential application in treating inflammatory diseases.

Chemical Reactions Analysis

Chromene Core Formation

The chromene scaffold (2H-chromene-3-carboxamide) is typically synthesized via Knoevenagel condensation or multicomponent reactions (MCRs) . For example, the reaction of aromatic aldehydes with dimedone and thioglycolic acid under catalytic conditions (e.g., β-cyclodextrin-SO₃H or Et₃N) forms chromene derivatives .

Imine Linkage Formation

The imine bond (C=N) forms through condensation reactions between aldehydes and amines. For this compound, the imine is likely formed by reacting the chromene carboxamide with a substituted benzaldehyde derivative under acidic or basic catalysis (e.g., BF₃·OEt₂ or TBAHS) . The (Z)-configuration suggests stereoselective conditions favoring the syn-isomer .

Benzothiazole Substitution

The benzothiazole group is introduced via:

  • Sulfur nucleophilic attack on an activated benzene ring (e.g., via halogenation or nitration).

  • Cyclization to form the thiazole ring, followed by alkylation or arylation to introduce substituents like the 6-methyl group .

Imine Formation

The imine linkage forms through:

  • Imine intermediate formation via condensation of the chromene carboxamide’s amine with an aldehyde.

  • Stereoselective cyclization under Lewis acid catalysis (e.g., BF₃·OEt₂) to achieve the (Z)-configuration .

Table 1: Key Reaction Conditions

Reaction StepReagents/CatalystsConditionsYieldReference
Chromene core formationβ-cyclodextrin-SO₃H, thioglycolic acidReflux, acidic conditions~75–94%
Benzothiazole substitutionAryl bromides, Suzuki catalystPd(0)/Pd(II) catalysts, base~85%
Imine formationBF₃·OEt₂, TBAHS, aldehyde−30 °C, CH₂Cl₂~97%

Table 2: Structural Features and Stability

FeatureDescriptionReference
Chromene coreAromatic ring with oxygenated substituents
Benzothiazole substituentElectron-withdrawing groups enhance reactivity
Imine linkage(Z)-configuration favors planar geometry

Research Findings

  • Stereoselectivity : The use of Lewis acids like BF₃·OEt₂ and low temperatures (e.g., −30 °C) ensures high enantiomeric excess (up to 98%) in imine formation .

  • Substituent Effects : Electron-withdrawing groups on benzothiazole (e.g., nitro, trifluoromethyl) enhance reactivity and biological activity .

  • Catalytic Efficiency : Multicomponent reactions (MCRs) enable one-pot synthesis with high atom economy and reduced waste .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound shares structural homology with coumarin (chromen-2-one) and chromene derivatives but differs in substituent placement and functional groups. Key comparisons include:

N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives : Methoxy Position: The target compound has a methoxy group at position 7, whereas this derivative features methoxy at position 7. Positional changes can alter electronic effects and steric hindrance, impacting receptor binding. Core Functional Group: The target compound’s imino group (C=N) contrasts with the oxo group (C=O) in the compared derivative. The imino group may enhance rigidity and π-π stacking interactions. Thiazol Substituent: The target incorporates a 6-methylbenzo[d]thiazol group, which increases aromaticity and steric bulk compared to the simpler thiazol-2-yl group in the derivative.

3-Acetyl-8-methoxy-2H-chromen-2-one : Synthesized from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate, this compound lacks the benzo[d]thiazol and carboxamide groups.

Crystallographic and Structural Analysis

SHELX software, widely used for small-molecule refinement , would be critical for confirming the Z-configuration and crystal packing of the target compound.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of a substituted benzothiazole-2-amine with a chromene-carboxaldehyde derivative under reflux conditions. describes similar imine formation using (6-methylbenzo[d]thiazol-2-yl)amine intermediates .
  • Step 2 : Introduction of the methoxy group via nucleophilic substitution or protection/deprotection strategies (e.g., using methoxylation agents like methyl iodide in basic media) .
  • Characterization : Intermediates are confirmed via FT-IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (imino proton at δ 8.5–9.5 ppm), and mass spectrometry (M⁺ peaks with fragmentation patterns) .

Q. How is the Z-configuration of the imino group confirmed experimentally?

  • X-ray crystallography is the gold standard for determining stereochemistry. Programs like SHELXL ( ) refine crystallographic data to confirm the Z-configuration via bond angles and torsional parameters .
  • NOESY NMR can detect spatial proximity between the methoxy group and the chromene ring, supporting the Z-geometry .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields during multi-step synthesis?

  • Key Issues : Competing side reactions (e.g., oxidation of the imino group or undesired cyclization) reduce yields. highlights similar challenges in thiazole synthesis, where reflux time and solvent polarity critically influence product stability .
  • Mitigation Strategies :
  • Use design of experiments (DoE) () to optimize parameters like temperature, solvent (e.g., ethanol vs. DMF), and catalyst loading .
  • Employ HPLC monitoring to isolate intermediates before degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.